Tris(2-pyridylmethyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Coordination Chemistry

Ligand

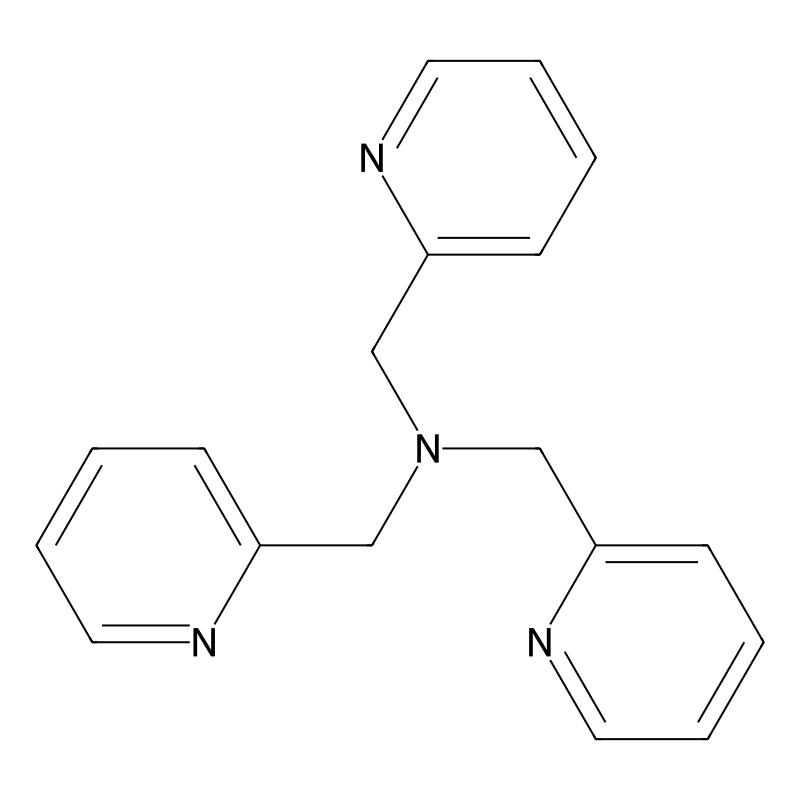

TPMA is primarily used as a ligand in coordination chemistry. Its structure features a central nitrogen atom bonded to three picolyl (2-pyridylmethyl) groups, creating a tripodal structure that can bind to metal ions. This tripodal arrangement allows TPMA to form stable and well-defined complexes with various metals, mimicking the coordination environment found in some enzymes .

Modeling

TPMA's ability to mimic the binding sites of enzymes makes it valuable for studying metalloenzyme activity and designing new catalysts. By studying how metals interact with TPMA, researchers can gain insights into the mechanisms of enzyme catalysis and develop new catalysts with improved efficiency and selectivity .

Material Science

Metal-Organic Frameworks (MOFs)

TPMA can be incorporated into the structure of metal-organic frameworks (MOFs). MOFs are a class of porous materials with tunable properties, making them attractive for various applications such as gas storage, separation, and catalysis. TPMA's coordination ability allows it to link metal clusters, contributing to the formation of MOFs with specific pore sizes and functionalities .

Sensors

TPMA can be used in the development of chemical sensors due to its ability to interact with specific molecules. By incorporating TPMA into sensor designs, researchers can create materials that selectively bind to target molecules, enabling the detection of specific chemicals in environmental or biological samples .

Tris(2-pyridylmethyl)amine is an organic compound with the chemical formula . It is categorized as a tertiary amine and features three picolyl substituents, making it a tripodal ligand. This compound appears as a white solid and is soluble in polar organic solvents. Due to its unique structure, tris(2-pyridylmethyl)amine plays a significant role in coordination chemistry, often used to simulate the coordination environment found in various proteins and as a ligand in metal complexation .

In coordination chemistry, tris(2-pyridylmethyl)amine can form stable complexes with transition metals, such as vanadium and copper. These complexes have been studied for their reactivity and potential applications in catalysis and biological systems .

Recent studies have highlighted the potential biological activity of tris(2-pyridylmethyl)amine and its metal complexes. Research indicates that these compounds may effectively target solid tumors, as well as DNA and RNA viruses, including drug-resistant bacteria. The ligand has shown promise in sequestering intracellular mobile zinc ions, which is crucial for various cellular processes . Furthermore, certain vanadium complexes of tris(2-pyridylmethyl)amine have demonstrated insulin-mimetic properties, suggesting potential applications in diabetes treatment .

The synthesis of tris(2-pyridylmethyl)amine primarily involves the following methods:

- Alkylation Reaction: The most common method involves the alkylation of 2-picolylamine with picolyl chloride.

- Reaction conditions typically require an appropriate solvent and a base to facilitate the reaction.

- Modification of Existing Ligands: Variations of tris(2-pyridylmethyl)amine can be synthesized by modifying its structure to enhance specific properties or functionalities, such as incorporating additional functional groups or altering the metal coordination environment .

Tris(2-pyridylmethyl)amine has several notable applications:

- Coordination Chemistry: It serves as a versatile ligand for forming stable metal complexes used in catalysis.

- Biological Research: Its ability to chelate metal ions makes it useful in studying metal ion transport and storage within biological systems.

- Materials Science: The compound is employed in supramolecular chemistry for constructing complex molecular architectures .

Interaction studies involving tris(2-pyridylmethyl)amine focus on its binding affinities with various targets, including nucleic acids and proteins. Molecular docking analyses have revealed that its complexes exhibit significant binding energies when interacting with different biological macromolecules, which enhances their pharmacological properties. These studies also explore how modifications to the ligand can improve selectivity and efficacy against specific targets .

Tris(2-pyridylmethyl)amine shares structural similarities with several other ligands in coordination chemistry. Below are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Dipicolylamine | Bidentate ligand | Contains two pyridyl groups; simpler structure |

| 2-Picolylamine | Monodentate ligand | A single pyridine ring; used as an intermediate |

| Tetra(2-pyridyl)methane | Tetradentate ligand | Four pyridine rings; higher coordination number |

Tris(2-pyridylmethyl)amine is unique due to its tripodal structure, allowing it to effectively stabilize metal ions through multiple coordination sites. This feature enhances its utility in various chemical and biological applications compared to simpler ligands like dipicolylamine or 2-picolylamine .

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant